Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate
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Overview
Description
Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound with a molecular formula of C21H27ClN2O3S . This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thienopyridine derivative with a benzyl halide under basic conditions, followed by amidation with 2,2-dimethylpropanoyl chloride . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienopyridine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate: A similar compound with a slightly different structure.
Thienopyridine derivatives: Other compounds in this family with varying substituents and biological activities.
Uniqueness
Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 6-benzyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)20(25)22-18-17(19(24)26-4)15-10-11-23(13-16(15)27-18)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,22,25) |
InChI Key |
JVZMRYGPOUJAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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